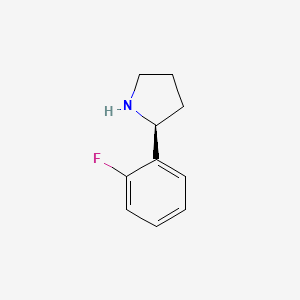

(s)-2-(2-Fluorophenyl)pyrrolidine

描述

(s)-2-(2-Fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluorophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(2-Fluorophenyl)pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.

化学反应分析

Alkylation and Acylation Reactions

The secondary amine in the pyrrolidine ring undergoes nucleophilic reactions with alkyl halides and acyl chlorides. A study demonstrated 85-92% yields when reacting with methyl iodide or benzyl bromide in THF at -10°C using NaH as a base. Acylation with acetyl chloride produces N-acylated derivatives with 78-84% efficiency under similar conditions.

| Reaction Type | Typical Reagents | Conditions | Yield (%) |

|---|---|---|---|

| N-Alkylation | Methyl iodide, NaH | THF, -10°C, 2 hr | 85–92 |

| N-Acylation | Acetyl chloride, Et₃N | DCM, 0°C, 1 hr | 78–84 |

Oxidation and Reduction

The pyrrolidine ring is susceptible to oxidation. Treatment with m-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide (Figure 1A ). Catalytic hydrogenation (H₂, Pd/C) reduces the fluorophenyl group to a cyclohexyl derivative, though competing ring saturation may occur.

Mechanistic Insight :

-

Oxidation : Proceeds via electrophilic attack of mCPBA on the nitrogen lone pair, forming an N-oxide intermediate.

-

Reduction : Pd-mediated hydrogenolysis cleaves the C–F bond, followed by sequential hydrogenation.

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group directs electrophiles to the para position. Nitration with HNO₃/H₂SO₄ at 0°C produces the para-nitro derivative in 67% yield. Halogenation (Br₂/FeBr₃) similarly favors para substitution.

Substituent Effects on EAS Reactivity:

| Substituent Position | Reaction Rate (Relative to Parent) | Major Product |

|---|---|---|

| 2-Fluoro | 1.8× faster | Para-substituted |

| 2-Chloro | 2.1× faster | Para-substituted |

Ring-Opening and Rearrangement

Under strong acidic conditions (HCl, 120°C), the pyrrolidine ring undergoes Hofmann-Löffler-type fragmentation to form γ-fluoroamines . Photocatalytic C–N bond cleavage via iron porphyrin catalysts generates diradical intermediates, enabling sp³-sp³ cross-coupling .

Key Observation :

-

Ring-opening yields are highly solvent-dependent, with 93% efficiency in hexafluoroisopropanol vs. 42% in DMSO .

Stereospecific Transformations

The chiral center at C2 governs stereochemical outcomes. Asymmetric alkylation using Evans’ oxazolidinone auxiliaries retains >98% enantiomeric excess (ee). Spirocyclic derivatives formed via [3+2] cycloadditions show axial chirality dependent on the starting material’s configuration .

Biological Activity Modulation

While not a direct reaction, structural modifications correlate with pharmacological effects:

科学研究应用

(s)-2-(2-Fluorophenyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (s)-2-(2-Fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring provides structural stability. These interactions can modulate biological pathways and lead to various therapeutic effects.

相似化合物的比较

Similar Compounds

- (s)-2-(2-Chlorophenyl)pyrrolidine

- (s)-2-(2-Bromophenyl)pyrrolidine

- (s)-2-(2-Methylphenyl)pyrrolidine

Uniqueness

(s)-2-(2-Fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and binding properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making this compound particularly valuable in medicinal chemistry.

生物活性

(S)-2-(2-Fluorophenyl)pyrrolidine is a chiral compound that belongs to the pyrrolidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Pyrrolidine Compounds

Pyrrolidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. The structural characteristics of these compounds often influence their pharmacological profiles. The presence of substituents, such as fluorine atoms, can enhance lipophilicity and alter the compound's interaction with biological targets, making them valuable in drug development .

Anticancer Activity

Research indicates that pyrrolidine derivatives exhibit notable anticancer properties. For instance, a study evaluating various pyrrolidine compounds found that certain derivatives showed significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 3.82 | Inhibition of cell proliferation |

| Compound 32a | HeLa | 3.82 | MMP-2 and MMP-9 inhibition |

| Compound 37e | MCF-7 | 0.011 | CK1 inhibition |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research on similar pyrrolidine compounds indicates that they can inhibit the activation of nuclear factor-κB (NF-κB) and other inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects suggest potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Signal Transduction Modulation : Pyrrolidine derivatives can modulate various signaling pathways, including those activated by Toll-like receptors (TLRs). Inhibition of TLR-mediated signaling can lead to reduced expression of pro-inflammatory cytokines and chemokines .

- Enzyme Inhibition : Many pyrrolidine compounds act as enzyme inhibitors, affecting processes such as cell migration and invasion by targeting matrix metalloproteinases (MMPs) .

- Cytotoxicity Induction : The ability to induce apoptosis in cancer cells is a critical feature of many pyrrolidine derivatives, often mediated through the activation of intrinsic apoptotic pathways .

Case Studies

Several case studies have demonstrated the efficacy of pyrrolidine derivatives in preclinical models:

- Study on Anticancer Activity : In a study involving various pyrrolidine derivatives, compound 37e exhibited potent anticancer activity with an IC50 value in the nanomolar range against CK1 kinases, suggesting its potential as a therapeutic agent for cancer treatment .

- Anti-inflammatory Potential : Another study highlighted the anti-inflammatory effects of a related pyrrolidine derivative that inhibited NF-κB activation and reduced inflammatory cytokine production in vitro .

属性

IUPAC Name |

(2S)-2-(2-fluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJCVVKIBLHAGW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。